4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide is an organic compound characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a butan-2-yl group and a 5-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:
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Formation of the Sulfonamide Group: : The initial step involves the sulfonation of benzene to introduce the sulfonamide group
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Substitution with Butan-2-yl Group: : The butan-2-yl group can be introduced via Friedel-Crafts alkylation, where benzene is reacted with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Introduction of the 5-Methylpyridin-2-yl Group: : The final step involves the coupling of the sulfonamide intermediate with 5-methylpyridin-2-amine. This can be achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its structure allows it to interact with various biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(butan-2-yl)-N-(pyridin-2-yl)benzenesulfonamide: Lacks the methyl group on the pyridine ring.
4-(butan-2-yl)-N-(5-chloropyridin-2-yl)benzenesulfonamide: Contains a chlorine atom instead of a methyl group on the pyridine ring.
4-(butan-2-yl)-N-(3-methylpyridin-2-yl)benzenesulfonamide: The methyl group is positioned differently on the pyridine ring.
Uniqueness
The presence of the 5-methyl group on the pyridine ring in 4-(butan-2-yl)-N-(5-methylpyridin-2-yl)benzenesulfonamide can influence its chemical reactivity and biological activity, potentially offering unique properties compared to its analogs. This structural variation can affect its binding affinity to biological targets and its overall stability.
Properties
Molecular Formula |
C16H20N2O2S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-butan-2-yl-N-(5-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-4-13(3)14-6-8-15(9-7-14)21(19,20)18-16-10-5-12(2)11-17-16/h5-11,13H,4H2,1-3H3,(H,17,18) |
InChI Key |
PUHZSBBOTOJRLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C |
Origin of Product |
United States |
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